molecular formula C26H24ClN3OS B12478041 (4-Benzylpiperazin-1-yl)[6-chloro-2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone

(4-Benzylpiperazin-1-yl)[6-chloro-2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone

Cat. No.: B12478041
M. Wt: 462.0 g/mol
InChI Key: XSHKMWORTQIEFB-UHFFFAOYSA-N
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Description

4-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-CHLORO-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a benzylpiperazine moiety, and a methylthiophene group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-CHLORO-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the benzylpiperazine and methylthiophene groups. Common reagents used in these reactions include chlorinating agents, coupling reagents, and various solvents to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-CHLORO-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce different functional groups into the quinoline core.

Scientific Research Applications

4-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-CHLORO-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-CHLORO-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(BENZYLOXY)-2-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H-PYRAN-4-ONE
  • 7-(4-BENZYLPIPERAZINE-1-CARBONYL)-5-ISOPROPYL-2-PHENYL-2H-PYRAZOLO[4,3-C]PYRIDIN-3(5H)-ONE

Uniqueness

Compared to similar compounds, 4-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-CHLORO-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE is unique due to its specific combination of functional groups and its potential biological activities. The presence of the quinoline core, benzylpiperazine moiety, and methylthiophene group contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H24ClN3OS

Molecular Weight

462.0 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-[6-chloro-2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone

InChI

InChI=1S/C26H24ClN3OS/c1-18-7-10-25(32-18)24-16-22(21-15-20(27)8-9-23(21)28-24)26(31)30-13-11-29(12-14-30)17-19-5-3-2-4-6-19/h2-10,15-16H,11-14,17H2,1H3

InChI Key

XSHKMWORTQIEFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)N4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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